(1R,2R)-2-[cyclobutyl(methyl)amino]cyclopentan-1-ol
Overview
Description
(1R,2R)-2-[Cyclobutyl(methyl)amino]cyclopentan-1-ol, often referred to as CBAMCP, is a cyclic amine that has been used in a variety of scientific research applications. It is a structural analog of the neurotransmitters dopamine and norepinephrine, and it has been studied for its potential to be used as a therapeutic agent. CBAMCP has been found to possess a wide range of biochemical and physiological effects, and it has been used in laboratory experiments to further explore its potential applications.
Scientific Research Applications
Synthesis and Structural Studies
Enantioselective Synthesis
The compound has been utilized in the enantioselective synthesis of amino acid derivatives. A study by Davies et al. (2003) demonstrated the efficient synthesis of both (1R,2S,5S)- and (1S,2R,5R)-enantiomers of methyl 2-amino-5-tert-butyl-cyclopentane-1-carboxylate (Davies et al., 2003).
Stereoisomer Preparation
Research on the stereoisomers of 2-amino-5-carboxymethyl-cyclopentane-1-carboxylate indicates that this compound can be prepared stereoselectively from diester derivatives of octa-2,6-diendioc acid. Key steps include conjugate addition and diastereoselective tandem conjugate addition cyclization (Urones et al., 2004).
Biohydroxylation
Chiral docking/protecting groups, like cyclopentanone, have been used in the biohydroxylation of unactivated methylene groups, exploring the scope and limitations of chiral auxiliaries in biohydroxylation. This has implications for cyclopentanone derivatives like (1R,2R)-2-[cyclobutyl(methyl)amino]cyclopentan-1-ol (Raadt et al., 2000).
Medicinal Chemistry and Pharmacology
Antiviral Activity
Bisacchi et al. (1991) researched the synthesis and antiviral activity of enantiomeric forms of cyclobutyl nucleoside analogues. They found that compounds mimicking the absolute configuration of natural nucleosides were highly active against a range of herpesviruses in vitro (Bisacchi et al., 1991).
CC Chemokine Receptor Antagonists
Yang et al. (2007) discovered a 1,3-disubstituted cyclopentane scaffold with enhanced receptor binding and antagonist activity against the CC chemokine receptor 2 (CCR2), highlighting potential therapeutic applications (Yang et al., 2007).
properties
IUPAC Name |
(1R,2R)-2-[cyclobutyl(methyl)amino]cyclopentan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c1-11(8-4-2-5-8)9-6-3-7-10(9)12/h8-10,12H,2-7H2,1H3/t9-,10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JENGWUWJEGCFPE-NXEZZACHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCC1)C2CCCC2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@@H]1CCC[C@H]1O)C2CCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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